2-Methyl-4-nitronaphthalen-1-amine

Vue d'ensemble

Description

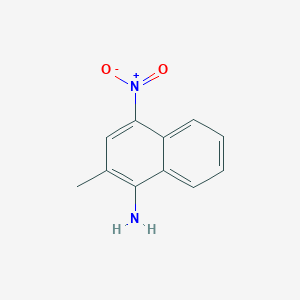

2-Methyl-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthalene, featuring a nitro group (-NO2) and a methyl group (-CH3) attached to the naphthalene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitronaphthalen-1-amine typically involves nitration and methylation reactions. One common method is the nitration of 2-methylnaphthalen-1-amine using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, introducing the nitro group at the 4-position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, helps achieve high purity levels required for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-nitronaphthalen-1-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound, often under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Electrophilic substitution reactions are common, where reagents like halogens (Cl2, Br2) or sulfonic acid (H2SO4) are used to introduce new functional groups.

Major Products Formed:

Oxidation: The major product of oxidation is typically 2-methyl-4-nitrobenzoic acid.

Reduction: Reduction of the nitro group can yield 2-methyl-4-aminonaphthalene.

Substitution: Substitution reactions can lead to the formation of halogenated or sulfonated derivatives of the compound.

Applications De Recherche Scientifique

Synthetic Applications

A. Precursor in Organic Synthesis

2-Methyl-4-nitronaphthalen-1-amine serves as a precursor for various organic compounds. Its nitro group can undergo reduction to form amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, studies have shown that it can be reduced to 2-methyl-4-aminonaphthalene using catalytic hydrogenation methods .

B. Dyes and Pigments

The compound is utilized in the production of dyes due to its ability to form colored complexes. It can be reacted with various agents to produce azo dyes, which are widely used in textile industries. The structural characteristics of this compound allow it to participate in coupling reactions essential for dye formation .

Pharmaceutical Applications

A. Drug Development

Research indicates that derivatives of this compound exhibit biological activity, particularly as potential anti-cancer agents. For example, certain derivatives have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation . This makes them candidates for further development in treating diseases like cancer and chronic inflammatory conditions.

B. Toxicological Studies

Due to its chemical structure, this compound has been studied for its toxicological effects. It is classified as potentially harmful, with studies indicating skin and eye irritation upon exposure. Furthermore, it has been evaluated for its aquatic toxicity, highlighting the importance of assessing environmental impacts when utilizing this compound in industrial applications .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | References |

|---|---|---|---|

| Catalytic Hydrogenation | 75 | Pd/C catalyst | |

| Azo Coupling Reaction | Variable | Varies with coupling agent | |

| Direct Reduction | 80 | H₂ atmosphere |

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 2-Methyl-4-nitronaphthalene | Nrf2 Activator | 61 | |

| Derivative A | Anti-cancer | 45 | |

| Derivative B | Anti-inflammatory | 50 |

Case Studies

Case Study 1: Nrf2 Activation

In a study exploring non-electrophilic activators of Nrf2, derivatives of this compound were tested for their ability to induce cytoprotective enzymes. These compounds demonstrated significant activation of Nrf2 target genes, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the aquatic toxicity of this compound and its derivatives. Results indicated significant toxicity levels to aquatic life, prompting recommendations for careful handling and disposal methods to mitigate environmental risks .

Mécanisme D'action

2-Methyl-4-nitronaphthalen-1-amine is structurally similar to other nitronaphthalene derivatives, such as 1-nitronaphthalene and 2-nitronaphthalene. its unique combination of a nitro group and a methyl group at specific positions on the naphthalene ring distinguishes it from these compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

Comparaison Avec Des Composés Similaires

1-Nitronaphthalene

2-Nitronaphthalene

1-Methylnaphthalene

2-Methylnaphthalene

Activité Biologique

2-Methyl-4-nitronaphthalen-1-amine is a nitro-substituted aromatic amine that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and toxicology, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene ring with a methyl group and a nitro group attached. The presence of the nitro group is significant as it contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Nitro compounds, including this compound, exhibit antimicrobial properties through various mechanisms. They are believed to undergo reduction to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and death. For example, similar nitro compounds have shown effectiveness against a range of microorganisms by disrupting their DNA integrity .

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects, particularly in pulmonary tissues. Studies have shown that related compounds can cause necrosis in bronchiolar epithelial cells upon exposure, suggesting potential toxicological implications . The severity of these effects appears to be dose-dependent, with significant injuries observed at higher concentrations.

Case Studies

- Pulmonary Toxicity : In animal models, intraperitoneal administration of methylnaphthalenes resulted in dose-dependent injury to nonciliated bronchiolar epithelial cells. Notably, injury was first observed 8 hours after administration at doses as low as 400 mg/kg . Histopathological examinations revealed extensive exfoliation of Clara cells from the epithelium at higher doses.

- Oncogenic Potential : Long-term feeding studies in mice indicated that while 1-methylnaphthalene increased the incidence of lung adenomas, no significant increase was noted for 2-methylnaphthalene at similar dietary concentrations . This suggests a lower oncogenic risk associated with this compound compared to its analogs.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have demonstrated rapid metabolism and excretion in animal models. The low toxicity observed at certain doses suggests that it may have a high threshold for adverse effects .

Comparative Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Covalent binding to DNA |

| 1-Nitronaphthalene | Cytotoxicity | Necrosis in pulmonary cells |

| 1-Methylnaphthalene | Oncogenic potential | Induces lung adenomas in mice |

Propriétés

IUPAC Name |

2-methyl-4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQIHVBNPJKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282982 | |

| Record name | 2-methyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-56-5 | |

| Record name | 5465-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.